3-(Benzyloxy)-4-bromobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-phenylmethoxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFHPUCEPWKNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Construction of Complex Organic Molecules
3-(Benzyloxy)-4-bromobenzonitrile serves as a versatile starting material for the creation of intricate organic molecules. Its structure, featuring a protected hydroxyl group (benzyloxy), a reactive bromine atom, and a nitrile group, allows for a variety of chemical transformations. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which are fundamental methods for forming carbon-carbon bonds. These reactions enable the connection of the benzonitrile (B105546) core to other molecular fragments, building up more complex structures.
The nitrile group can also be transformed into other functional groups. For instance, it can be reduced to an amine or hydrolyzed to a carboxylic acid, providing further points for molecular elaboration. The benzyloxy group acts as a protecting group for the phenol, preventing it from reacting during other transformations. This protecting group can be removed at a later stage in the synthesis to reveal the free hydroxyl group, which can then be used for further reactions.
Synthesis of Diverse Heterocyclic Frameworks
The unique arrangement of functional groups in 3-(benzyloxy)-4-bromobenzonitrile makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The nitrile group is a key player in these transformations. For example, it can react with hydroxylamine (B1172632) to form oxadiazoles, a class of heterocycles with applications in medicinal chemistry. ossila.com
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution, with the nitrile group activating the ring towards such reactions. ossila.com This allows for the introduction of various heteroatoms, leading to the formation of different heterocyclic ring systems. The ability to perform these transformations in a controlled manner makes this compound a valuable tool for chemists seeking to create novel heterocyclic structures with potential biological activity.
Role in Multi Step Total Synthesis Endeavors
In the challenging field of total synthesis, where complex natural products are built from simpler starting materials, 3-(benzyloxy)-4-bromobenzonitrile can play a significant role. Its pre-functionalized aromatic ring provides a solid foundation upon which to build more elaborate molecular architectures. The strategic placement of the bromo, benzyloxy, and cyano groups allows for a sequence of reactions to be carried out in a specific order, a crucial aspect of any successful total synthesis.
For example, the bromine atom can be used in an initial coupling reaction to form a key bond, followed by modification of the nitrile group, and finally, deprotection of the hydroxyl group for a late-stage transformation. This step-wise approach, facilitated by the distinct reactivity of each functional group, is essential for achieving the desired complex target molecule.
Development of Advanced Intermediates for Specialized Research
3-(Benzyloxy)-4-bromobenzonitrile is not only used in the synthesis of final target molecules but also in the preparation of advanced intermediates for specialized research purposes. These intermediates can be more complex molecules that are themselves used as building blocks in further synthetic endeavors. For instance, the compound can be used to create larger, more functionalized scaffolds that are then used in areas like drug discovery or materials science. The ability to introduce specific functionalities through reactions at the bromine and nitrile positions makes it a valuable tool for creating custom-designed molecular platforms for a variety of research applications. vulcanchem.com
Methodological Advancements Facilitated by 3 Benzyloxy 4 Bromobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within a molecule.
Proton (¹H) NMR Characterization
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms in this compound. The spectrum typically reveals distinct signals for the aromatic protons of the benzonitrile (B105546) and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl ether linkage.
The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electron density around the protons. For instance, the protons on the benzonitrile ring are deshielded due to the electron-withdrawing effects of the nitrile and bromo substituents, causing them to resonate at a lower field (higher ppm values). Conversely, the protons of the benzyl group appear at characteristic chemical shifts, with the methylene protons being particularly informative.
The multiplicity of the signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling between neighboring, non-equivalent protons. This coupling provides valuable information about the connectivity of the atoms. For example, the splitting patterns of the aromatic protons can help to confirm their relative positions on the benzene (B151609) ring.
Table 1: Representative ¹H NMR Data for Benzonitrile Derivatives
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3-Bromobenzonitrile | 7.3-7.8 (m, aromatic protons) chemicalbook.com |
| 4-Bromobenzonitrile (B114466) | 7.65 (d, 2H), 7.75 (d, 2H) chemicalbook.com |
| 4-Methylbenzonitrile | 2.44 (s, 3H), 7.33 (d, 2H), 7.77 (t, 2H) rsc.org |
| 4-Methoxybenzonitrile | 3.83 (s, 3H), 7.13 (d, 2H), 7.23 (d, 1H), 7.37 (t, 1H) rsc.org |
| 2-Methoxybenzonitrile | 2.53 (s, 3H), 7.27 (t, 1H), 7.31 (t, 1H), 7.48 (t, 1H), 7.57 (t, 1H) rsc.org |
| 3-Methoxybenzonitrile | 3.83 (s, 3H), 7.13 (d, 2H), 7.23 (d, 1H), 7.37 (t, 1H) rsc.org |
This table is for illustrative purposes and shows typical shifts for related structures. The exact values for this compound would require experimental determination.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. The carbon atom of the nitrile group (C≡N) typically appears in a characteristic downfield region. The aromatic carbons show a range of chemical shifts depending on their substitution pattern. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity. The benzylic ether carbon and the carbons of the benzyl group's aromatic ring also have predictable chemical shift ranges.
Table 2: Representative ¹³C NMR Data for Benzonitrile Derivatives
| Compound | Chemical Shift (δ, ppm) |
| 3-Bromobenzonitrile | 112.9, 118.6, 124.2, 130.1, 133.4, 159.4 chemicalbook.com |
| 4-Bromobenzonitrile | 110.0, 117.8, 124.8, 127.3, 128.4, 128.5, 132.1, 132.4, 132.7, 133.1 chemicalbook.com |
| 4-Methylbenzonitrile | 21.7, 109.1, 119.0, 129.7, 131.9, 143.6 rsc.org |
| 4-Methoxybenzonitrile | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 rsc.org |
| 2-Methoxybenzonitrile | 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6 rsc.org |
| 3-Methoxybenzonitrile | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 rsc.org |
This table is for illustrative purposes and shows typical shifts for related structures. The exact values for this compound would require experimental determination.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to confirm the connectivity of the protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edu The HSQC spectrum will show a cross-peak for each C-H bond in the molecule. columbia.edu
Solid-State NMR Applications
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental formula of this compound, providing definitive confirmation of its identity.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI), Chemical Ionization (CI), Matrix-Assisted Laser Desorption/Ionization (MALDI))
The first step in mass spectrometry is the ionization of the analyte molecule. The choice of ionization technique depends on the properties of the compound being analyzed. youtube.com
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and large molecules. creative-proteomics.compharmafocuseurope.com It typically produces protonated molecules ([M+H]⁺) or other adducts, with minimal fragmentation. creative-proteomics.com This makes it ideal for determining the molecular weight of this compound.
Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. emory.edu This leads to extensive fragmentation of the molecule, creating a characteristic fragmentation pattern that can be used as a "fingerprint" for the compound. youtube.comemory.edu While it can provide structural information, the molecular ion may be weak or absent. emory.edu
Chemical Ionization (CI): CI is a softer ionization technique than EI that uses a reagent gas to ionize the analyte. pharmafocuseurope.com It produces less fragmentation than EI and usually yields a strong protonated molecule, making it useful for molecular weight determination. pharmafocuseurope.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique primarily used for large, non-volatile molecules like proteins and polymers. youtube.comcreative-proteomics.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. creative-proteomics.com
For this compound, ESI and CI would be the most suitable techniques for determining the accurate mass and molecular formula due to their soft nature, which would preserve the molecular ion. EI could provide valuable structural information through its fragmentation pattern. nist.gov
Fragmentation Pathway Analysis
Mass spectrometry provides critical insights into the structure of this compound by detailing how the molecule fragments upon ionization. In electrospray ionization (ESI) mass spectrometry, the protonated molecule is often observed. The fragmentation of related benzyloxy compounds can involve complex rearrangements. For instance, studies on protonated tris(benzyloxy)-1,3,5-triazines have shown that fragmentation can be initiated by the migration of a benzyl group. nih.gov A key fragmentation pathway for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org
A primary fragmentation pathway for this compound would likely involve the cleavage of the benzylic C-O bond. This can lead to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion through rearrangement, a common fragmentation pattern for compounds containing a benzyl group. miamioh.edu Another significant fragmentation would be the loss of the entire benzyloxy group, leading to a bromobenzonitrile radical cation. The presence of bromine would be evident from the characteristic isotopic pattern of its ions (approximately equal intensity for 79Br and 81Br isotopes). Further fragmentation of the bromobenzonitrile moiety could occur through the loss of the nitrile group (-CN) or the bromine atom.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignment and Functional Group Correlations
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattered peaks (in Raman) to the vibrations of its constituent functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the 2220-2240 cm⁻¹ region for aromatic nitriles. researchgate.netnist.gov The presence of the benzyloxy group introduces several characteristic vibrations, including the C-O-C stretching modes. Asymmetric and symmetric stretching of the ether linkage would be expected. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net The C-Br stretching vibration is found in the lower frequency region of the spectrum. In substituted benzenes, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the ring. amazonaws.com
Table 1: Tentative Vibrational Mode Assignments for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Benzyl Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Methylene (-CH₂-) |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Benzonitrile |
| C=C Aromatic Ring Stretch | 1450 - 1600 | Phenyl and Benzyl Rings |
| CH₂ Scissoring | ~1465 | Methylene (-CH₂-) |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Benzyl Ether |
| C-O-C Symmetric Stretch | 1000 - 1075 | Benzyl Ether |
| C-Br Stretch | 500 - 600 | Bromo-aromatic |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of a crystalline compound. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, which are essential for a complete structural elucidation of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, from which the atomic positions are determined.
Crystal Structure Elucidation and Conformational Analysis
For this compound, a crystallographic study would reveal the planarity of the benzonitrile ring and the orientation of the benzyloxy substituent relative to it. The key conformational parameters would be the torsion angles defining the orientation of the benzyl group, specifically the C-O-C-C torsion angle. The analysis would also detail intermolecular interactions, such as π-π stacking between the aromatic rings, which influence the crystal packing. researchgate.net
Table 2: Representative Crystallographic Data for a Related Compound (4-bromobenzonitrile)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C 1 m 1 |
| a (Å) | 9.531 |
| b (Å) | 8.5593 |
| c (Å) | 4.1352 |
| α (°) | 90 |
| β (°) | 90.295 |
| γ (°) | 90 |
Data for 4-bromobenzonitrile, a structurally related compound. nih.gov
Computational and Theoretical Investigations of 3 Benzyloxy 4 Bromobenzonitrile
Global Chemical Reactivity Descriptors
The primary global reactivity descriptors include chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). Chemical hardness is a measure of the molecule's resistance to change in its electron distribution or charge transfer. A higher value of chemical hardness indicates greater stability and lower reactivity. The chemical potential measures the escaping tendency of electrons from an equilibrium system. The electrophilicity index quantifies the ability of a molecule to accept electrons.
These descriptors are calculated using the energies of the HOMO and LUMO as follows:
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Potential (µ): µ = (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): ω = µ² / (2η)
To provide a comprehensive analysis, the following table remains to be populated with data from future computational research on this specific compound.
Interactive Data Table: Global Chemical Reactivity Descriptors of 3-(Benzyloxy)-4-bromobenzonitrile
| Descriptor | Symbol | Value (eV) |
| Chemical Hardness | η | Data Not Available |
| Chemical Potential | µ | Data Not Available |
| Electrophilicity Index | ω | Data Not Available |
The determination of these values would be crucial for a deeper understanding of the chemical behavior of this compound, enabling predictions about its interactions and reaction pathways.
Future Research Directions and Unexplored Avenues for 3 Benzyloxy 4 Bromobenzonitrile
Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
Current synthetic routes to 3-(benzyloxy)-4-bromobenzonitrile, while effective, often involve multiple steps and may lack the efficiency and selectivity required for large-scale production. Future research should prioritize the development of more streamlined and atom-economical synthetic methods. A promising area of investigation is the use of one-pot tandem reactions that combine several transformations into a single, efficient process.
Furthermore, exploring alternative starting materials and reagents could lead to more sustainable and cost-effective synthetic pathways. The development of novel catalytic systems, particularly those based on earth-abundant metals, could significantly enhance the efficiency and selectivity of the synthesis, minimizing waste and environmental impact.
| Parameter | Current Methods | Future Directions |
| Efficiency | Multi-step synthesis | One-pot tandem reactions |
| Selectivity | Moderate | High, through novel catalysts |
| Sustainability | Use of hazardous reagents | Earth-abundant metal catalysts |
Expanded Reactivity Profiles and Selective Transformations
The reactivity of this compound is largely dictated by its three functional groups. While some transformations of the nitrile and bromo groups are known, a vast landscape of unexplored reactivity remains. Future research should focus on systematically exploring the selective transformation of each functional group in the presence of the others.
For instance, developing chemoselective cross-coupling reactions at the C-Br bond without affecting the benzyloxy or nitrile groups would open up new avenues for creating complex molecular architectures. Similarly, investigating the selective activation of the C-O bond in the benzyloxy group or the C≡N triple bond of the nitrile could lead to novel functionalization strategies. The use of photoredox catalysis and electrochemistry could provide mild and selective methods for these transformations. beilstein-journals.org
Integration into Advanced Materials Synthesis
The unique electronic and structural features of this compound make it an attractive candidate for the synthesis of advanced materials. The presence of the aromatic rings and the polar nitrile group suggests potential applications in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices.
Future research should explore the polymerization of monomers derived from this compound to create novel polymers with tailored optical and electronic properties. The incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) could also lead to materials with applications in gas storage, catalysis, and sensing. researchgate.net
Development of Environmentally Benign Processes and Catalytic Systems
The principles of green chemistry should be a guiding force in all future research involving this compound. wjpmr.com This includes the development of synthetic methods that utilize non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. A significant focus should be on replacing traditional stoichiometric reagents with catalytic alternatives.
The design and application of heterogeneous catalysts could simplify product purification and catalyst recycling, further enhancing the sustainability of the processes. The use of biocatalysis, employing enzymes to carry out specific transformations, represents another exciting and environmentally friendly avenue to explore.
Synergistic Experimental and Computational Studies for Predictive Design
A powerful strategy for accelerating the discovery of new reactions and applications for this compound is the integration of experimental and computational approaches. acs.org Quantum chemical calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, helping to predict its behavior in different chemical environments.
Computational modeling can be used to design novel catalysts with enhanced activity and selectivity for specific transformations. Furthermore, molecular dynamics simulations can be employed to understand the interactions of this compound with other molecules and materials, guiding the design of new functional materials and systems. This synergistic approach will enable a more rational and efficient exploration of the vast potential of this compound.
Q & A
Q. What are the optimized synthetic routes for 3-(Benzyloxy)-4-bromobenzonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves functionalization of a brominated benzonitrile precursor. Key approaches include:
- Ullmann Coupling : Reacting 4-bromobenzonitrile with benzyl alcohol derivatives under copper catalysis in polar solvents (e.g., DMF) at elevated temperatures (120–140°C). Yields depend on catalyst loading and reaction time .
- Nucleophilic Aromatic Substitution (SNAr) : Using 3-hydroxy-4-bromobenzonitrile and benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMSO at 80–100°C. Purity is enhanced by recrystallization from ethanol/water mixtures .
- Protection-Deprotection Strategies : Introducing the benzyloxy group via temporary protection of hydroxyl groups (e.g., using THP or TBS), followed by bromination and deprotection .
Q. Critical Factors :
- Solvent polarity affects reaction kinetics.
- Excess benzylating agents improve conversion but may require rigorous post-reaction purification.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
Q. What are the critical safety considerations when handling this compound?
Methodological Answer:
- Toxicity : Limited data, but brominated nitriles may release HCN under extreme conditions. Use in fume hoods with HCN detectors .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Waste Disposal : Halogenated waste streams; avoid aqueous neutralization due to potential cyanide formation .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity and regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
- DFT Calculations : Model Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to predict activation barriers for aryl bromide vs. nitrile group reactivity. Basis sets like B3LYP/6-31G* optimize transition states .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., brominated aryl ring) for nucleophilic attack .
- Machine Learning : Train models on existing coupling reaction datasets to forecast optimal ligands (e.g., XPhos) and solvents (toluene) .
Q. What strategies address discrepancies in catalytic efficiency when using this compound in Pd-mediated reactions?
Methodological Answer:
Q. How to design structure-activity relationship (SAR) studies using derivatives of this compound for biological targets?
Methodological Answer:
- Derivatization :
- Assays :
Q. How to resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes residual benzyl bromide or dehalogenation byproducts .
- Polymorphism Analysis : DSC/TGA identifies crystalline vs. amorphous forms affecting melting points (reported range: 98–102°C) .
- Interlaboratory Validation : Collaborative NMR studies using standardized solvents (CDCl₃) and internal references (TMS) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
